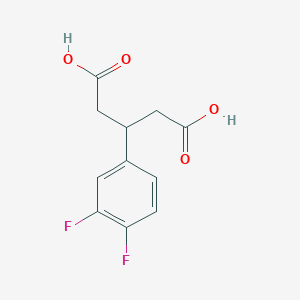

3-(3,4-Difluorophenyl)glutaric acid

Description

3-(3,4-Difluorophenyl)glutaric acid is a fluorinated glutaric acid derivative featuring a dicarboxylic acid backbone substituted with a 3,4-difluorophenyl group. Glutaric acid derivatives are often used in asymmetric synthesis, enzyme-catalyzed reactions (e.g., ), and drug development due to their versatility in forming esters, amides, and other functionalized products . The 3,4-difluoro substitution on the phenyl ring introduces steric and electronic effects that may enhance metabolic stability or receptor binding in drug candidates compared to non-fluorinated analogs.

Properties

Molecular Formula |

C11H10F2O4 |

|---|---|

Molecular Weight |

244.19 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)pentanedioic acid |

InChI |

InChI=1S/C11H10F2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17) |

InChI Key |

AFPBWMWFJUOSRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(3,4-Difluorophenyl)glutaric acid with key analogs:

Key Observations:

Substituent Position: The 3,4-difluoro substitution (target compound) creates distinct electronic effects compared to 3,5-difluoro (e.g., 2,4-diacetyl-3-(3,5-difluorophenyl)glutaric acid diethyl ester ). The 3,4-difluoro group may enhance intramolecular hydrogen bonding or π-π stacking in drug-receptor interactions. Chlorine vs.

Functional Groups: Glutaric acid vs. Cinnamic acid: The dicarboxylic acid structure of glutaric acid derivatives (e.g., target compound) increases hydrophilicity compared to α,β-unsaturated monocarboxylic acids like trans-3,4-difluorocinnamic acid . This impacts their roles in drug formulation (e.g., solubility vs. membrane permeability).

Fluorinated esters (e.g., ) are synthesized via fluorination of pre-formed aromatic precursors, whereas trans-3,4-difluorocinnamic acid may involve Heck coupling or catalytic fluorination .

Physicochemical and Application Differences

- Purity and Stability: trans-3,4-Difluorocinnamic acid is noted for high purity (>98%) and thermal stability (Tm = 194–196°C) , whereas glutaric acid esters (e.g., diethyl 2,4-diacetyl derivatives) prioritize scalable synthesis with ~90% conversion rates .

- Pharmaceutical Relevance :

- 3-(4-Chlorophenyl)glutaric acid is a documented intermediate in drug synthesis , while fluorinated glutaric acids may offer improved metabolic resistance due to C-F bonds.

- Esters like 3,4-difluorobenzyl isobutyl glutarate () highlight applications in prodrug design, leveraging esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.